Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a nitrophenyl group and a glycosidic linkage involving beta-D-galactopyranosyl and beta-D-glucopyranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps The initial step often includes the protection of hydroxyl groups on the sugar moieties to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the galactopyranosyl and glucopyranosyl units
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions such as temperature and pH control to optimize the reaction efficiency. The final product is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glycosidic linkage allows it to interact with enzymes involved in carbohydrate metabolism, while the nitrophenyl group can participate in redox reactions. These interactions can modulate cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of the methanone and nitrophenyl groups, which impart distinct chemical properties and reactivity compared to other glycosides. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
147046-22-8 |
---|---|
Molecular Formula |
C25H29NO14 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1 |
InChI Key |
XBXXNMSJWVKCOG-TYIHRGRTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.